molecular formula C18H23N5O3 B2779960 4-{[1-(6-Methoxypyridazine-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine CAS No. 2320418-81-1

4-{[1-(6-Methoxypyridazine-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine

Cat. No.: B2779960
CAS No.: 2320418-81-1
M. Wt: 357.414
InChI Key: HNCZPYUWRRZDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(6-Methoxypyridazine-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine (CAS 2320418-81-1) is a structurally complex heterocyclic compound supplied for non-human research applications. With a molecular formula of C18H23N5O3 and a molecular weight of 357.41 g/mol, this compound features a dual heterocyclic framework consisting of a 5,6-dimethylpyrimidine core linked via an ether bond to a piperidine ring, which is in turn functionalized with a 6-methoxypyridazine carbonyl group . This specific architecture, including the methoxy and methyl substituents, is designed to contribute to improved metabolic stability and lipophilicity, which are critical parameters in pharmacokinetic optimization . The piperidine linker provides conformational flexibility, which can enhance binding affinity and selectivity toward biological targets . As a sophisticated molecular scaffold, this compound is primarily investigated as an active pharmaceutical intermediate (API) or a key building block in medicinal chemistry campaigns. Its structure suggests potential for further exploration in the development of kinase inhibitors and other small-molecule therapeutics . Researchers can derivatize this core structure to optimize its pharmacological properties. The compound is offered with a purity of 90% or higher, and is available for procurement in various quantities to support laboratory-scale research . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridazin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-13(2)19-11-20-17(12)26-10-14-6-8-23(9-7-14)18(24)15-4-5-16(25-3)22-21-15/h4-5,11,14H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCZPYUWRRZDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NN=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[1-(6-Methoxypyridazine-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Molecular Formula and Weight

  • Molecular Formula: C18H22N4O4
  • Molecular Weight: 358.4 g/mol

Structural Features

The compound features a pyrimidine core substituted with a methoxypyridazine and a piperidine moiety, which are crucial for its biological interactions. The presence of these functional groups may enhance its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes, receptors, or ion channels. It is hypothesized that the compound may act as an inhibitor or modulator of these targets, leading to various physiological effects.

Target Interaction

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways associated with various diseases.
  • Ion Channel Interaction: Potential interaction with ion channels may affect cellular excitability and neurotransmission.

In Vitro Studies

Recent studies have focused on evaluating the compound's efficacy against various biological targets:

  • Antiviral Activity: Preliminary tests indicate that compounds similar to this structure exhibit inhibitory effects on HIV-1 integrase with IC50 values in the nanomolar range. This suggests potential use in antiviral therapies .
  • Antitumor Activity: Analogous compounds have shown cytotoxic effects on cancer cell lines, indicating a possible role in cancer treatment .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound:

  • Animal Models: Research involving animal models has demonstrated promising results in reducing tumor growth and improving survival rates when treated with similar pyrimidine derivatives .

Case Study 1: Antiviral Efficacy

A study published in PubMed explored the synthesis of compounds related to this structure and their efficacy against HIV-1 integrase. The lead compound showed significant inhibition with an IC50 value of 74 nM, demonstrating the potential for further development in antiviral applications .

Case Study 2: Anticancer Properties

Another investigation highlighted the anticancer properties of pyrimidine derivatives, where several analogs were tested against various cancer cell lines. Results indicated that certain modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 (nM)Reference
AntiviralHIV-1 Integrase74
AntitumorCancer Cell LinesVaries

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on key structural variations, physicochemical properties, and biological activities (where available).

Structural Comparisons

A critical evaluation of structural analogs reveals the following:

Compound Name CAS No. Core Structure Key Substituents Similarity Score Biological Activity
4-{[1-(6-Methoxypyridazine-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine (Target) N/A Pyrimidine + Pyridazine 5,6-dimethylpyrimidine; 6-methoxypyridazine-3-carbonyl-piperidin-4-ylmethoxy Reference Not reported
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol 1289388-29-9 Pyrimidine Ethoxy group at pyrimidine C6; piperidin-3-ylmethanol 0.86 Not reported
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride 3270-97-1 Pyrimidine Bis(piperidin-3-ylmethoxy) groups; methyl at C4 0.60 Not reported
1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ylamine hydrochloride 186435-66-5 Pyrimidine Ethoxy and methylthio groups at C6/C2; piperidin-3-ylamine N/A Not reported (potential kinase inhibition)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine N/A Pyrimidine Piperidin-1-yl at C6; methyl at C4 N/A Crystallographically characterized

Key Observations :

  • The target compound’s pyridazine moiety distinguishes it from analogs with simpler pyrimidine or piperidine scaffolds. This heterocyclic system may enhance binding specificity or metabolic stability compared to derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
  • The target’s methoxy group may offer intermediate lipophilicity .
  • The piperidin-4-ylmethoxy linker in the target compound provides conformational flexibility, contrasting with rigid bis(piperidinylmethoxy) systems (3270-97-1) .
Physicochemical and Pharmacokinetic Insights

While experimental data (e.g., logP, solubility) for the target compound is unavailable, structural analogs suggest:

  • Hydrogen-bonding capacity: The pyridazine carbonyl and pyrimidine N-atoms in the target compound may improve aqueous solubility compared to non-polar derivatives like 186435-66-5 .
  • Metabolic stability : The 6-methoxy group on pyridazine could reduce oxidative metabolism relative to ethoxy or methylthio substituents .

Q & A

Q. What are the recommended synthetic routes for 4-{[1-(6-Methoxypyridazine-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine and pyridazine moieties. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) to link the piperidinylmethoxy group to the pyrimidine core .
  • Protection/deprotection strategies : Temporary protection of reactive groups (e.g., methoxy or carbonyl) to prevent side reactions .
  • Yield optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux at 80–100°C), and catalyst selection (e.g., sodium methoxide for nucleophilic substitutions) .
  • Monitoring : Employ HPLC or LC-MS to track reaction progress and purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeKey Reference
Piperidine couplingDCM, EDC/HOBt, RT60–75%
Pyridazine acylationDMF, NaH, 60°C45–65%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR for verifying substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons on pyrimidine appear at δ 8.0–8.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 428.18) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>98%) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

Answer:

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain high-resolution (<1.0 Å) data .
  • SHELX refinement :
    • SHELXD : For phase solution via dual-space methods, particularly effective for small molecules .
    • SHELXL : For anisotropic refinement of heavy atoms (e.g., chlorine or sulfur) and hydrogen-bond network analysis .
  • Validation : Check for R-factor convergence (<0.05) and use PLATON to validate geometry .

Q. Table 2: Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP21_1/c
R-factor0.042
H-bond interactionsN–H⋯O (2.89 Å), C–H⋯π (3.12 Å)
Reference

Q. What experimental strategies address contradictions in biological activity data across assays?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves : Generate IC50_{50} values in triplicate to assess reproducibility .
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to confirm activity .
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How can computational modeling predict the environmental fate of this compound?

Answer:

  • QSPR models : Estimate biodegradability (e.g., BIOWIN scores) and soil adsorption (log Koc_{oc}) using software like EPI Suite .
  • Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (pH 7.4, 298 K) to predict persistence .
  • Ecotoxicity assays : Pair computational predictions with Daphnia magna acute toxicity tests (LC50_{50}) for validation .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -COOH) to improve solubility, monitored via LogP measurements (target <3) .
  • Metabolic stability : Replace labile methoxy groups with fluorine or trifluoromethyl to reduce CYP450-mediated oxidation .
  • Pro-drug strategies : Esterify carboxylic acid moieties to enhance bioavailability, with in vitro hydrolysis studies .

Q. How are structure-activity relationships (SARs) analyzed for this compound’s anticancer potential?

Answer:

  • Analog synthesis : Prepare derivatives with variations in the piperidine or pyridazine groups .
  • In vitro screening : Test against NCI-60 cancer cell lines, focusing on GI50_{50} values .
  • Target identification : Use pull-down assays with biotinylated probes to identify binding partners (e.g., kinases) .

Q. Methodological Notes

  • References : Prioritize crystallographic data from SHELX-refined structures and pharmacological data from PubChem .
  • Contradictions : Cross-validate biological results using orthogonal assays and statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.